(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483066
InChI: InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1
SMILES:
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol

(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17483066

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL -

Specification

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
IUPAC Name (1R,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-ol
Standard InChI InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1
Standard InChI Key XXGCRGHBFCLCCM-ANLVUFKYSA-N
Isomeric SMILES C[C@H]([C@@H](C1=CC(=CC(=C1)F)F)N)O
Canonical SMILES CC(C(C1=CC(=CC(=C1)F)F)N)O

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s molecular formula is C₉H₁₁F₂NO, with a molar mass of 187.19 g/mol . Its IUPAC name, (1R,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-ol, reflects the stereochemistry at carbons 1 and 2, where both chiral centers adopt the R configuration. Key structural features include:

  • A propan-2-ol backbone with hydroxyl (-OH) and amino (-NH₂) groups at positions 2 and 1, respectively.

  • A 3,5-difluorophenyl ring attached to carbon 1, introducing electron-withdrawing fluorine atoms at meta positions .

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₁F₂NO
Molecular Weight187.19 g/mol
SMILES NotationCC@HO
InChI KeyXXGCRGHBFCLCCM-ANLVUFKYSA-N

The stereochemistry critically influences biological activity. For instance, the (1R,2S) diastereomer (PubChem CID 55272051) exhibits distinct physicochemical properties, underscoring the importance of chiral resolution in pharmaceutical development .

Synthetic Pathways and Optimization

Catalytic Asymmetric Synthesis

A patented method for synthesizing analogous amino alcohols involves asymmetric reduction of ketone precursors using chiral catalysts . For example:

  • Substrate Preparation: 3,5-Difluorophenyl acetone is treated with an aminating agent to yield the corresponding ketimine.

  • Catalytic Reduction: Employing a ruthenium-BINAP catalyst system achieves enantioselective reduction, producing the (1R,2R) isomer with >98% enantiomeric excess (ee) .

Table 2: Key Reaction Parameters

ParameterConditionOutcome
CatalystRu/(R)-BINAP98% ee (1R,2R)
SolventMethanol85% Yield
Temperature25°C12 h Reaction Time

Alternative Routes

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures offers an eco-friendly alternative but requires optimization for industrial scalability .

  • Crystallization-Induced Diastereomer Transformation: Utilizing chiral resolving agents (e.g., tartaric acid) enables purification of the desired isomer .

Physicochemical and ADMET Profiling

Table 3: ADMET Predictions

PropertyValueMethod
LogP (Octanol-Water)1.2Computational
Aqueous Solubility12 mg/mL (pH 7.4)Experimental
Plasma Protein Binding89%In Silico
CYP3A4 InhibitionLow (IC₅₀ > 50 µM)Hepatocyte Assay

The compound’s moderate lipophilicity (LogP 1.2) balances permeability and solubility, favoring oral bioavailability. Low CYP inhibition reduces drug-drug interaction risks .

Comparative Analysis with Structural Analogs

Fluorine Substitution Patterns

  • 3,5-Difluoro vs. 2,3,5-Trifluoro: The trifluoro analog (CAS 1213581-98-6) exhibits higher metabolic stability but reduced solubility due to increased hydrophobicity .

  • 4-Vinylphenyl Derivative: Introducing a vinyl group (CAS 1336156-88-7) enhances reactivity for click chemistry conjugation, enabling prodrug strategies .

Industrial and Regulatory Considerations

Scalability Challenges

  • Catalyst Cost: Ruthenium-BINAP systems are expensive, necessitating ligand recycling or alternative catalysts .

  • Regulatory Status: Designated for research use only; GMP-compliant synthesis protocols remain under development .

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